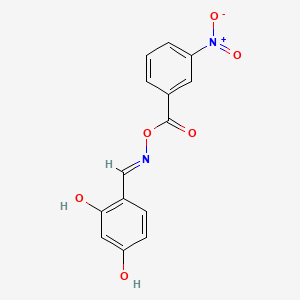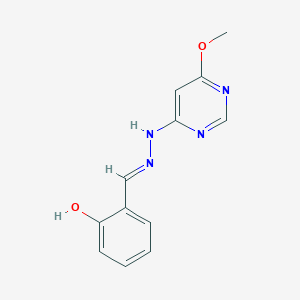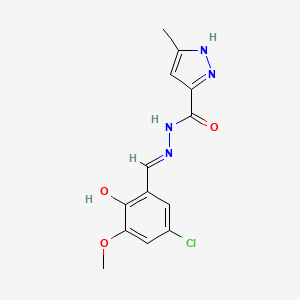![molecular formula C24H37N3O3 B6060894 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has been investigated for its potential application in the treatment of various types of cancer and autoimmune diseases.
作用机制
The mechanism of action of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine involves the inhibition of specific kinases involved in cell signaling pathways. BTK, ITK, and JAK3 are all key enzymes involved in the activation of immune cells and the regulation of immune responses. By inhibiting these kinases, 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine can suppress the activity of immune cells and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK, ITK, and JAK3 can lead to decreased activation of immune cells and reduced cytokine production, which can be beneficial in the treatment of autoimmune diseases. Inhibition of these kinases can also lead to decreased proliferation and survival of cancer cells, which can be beneficial in the treatment of cancer.
实验室实验的优点和局限性
One of the major advantages of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine in lab experiments is its high potency and selectivity for specific kinases. This allows for precise targeting of immune cells and cancer cells, without affecting normal cells. However, one of the limitations of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine is its potential for off-target effects, which can lead to unwanted side effects.
未来方向
There are several future directions for the development of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine and other kinase inhibitors. One potential direction is the combination of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine with other targeted therapies or immunotherapies, to enhance its efficacy in the treatment of cancer and autoimmune diseases. Another direction is the development of more selective kinase inhibitors, which can target specific cell types or signaling pathways. Finally, the use of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine in clinical trials will be an important step towards determining its safety and efficacy in humans.
合成方法
The synthesis of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine involves several steps, starting with the reaction of 5-methoxy-2-nitrobenzoic acid with 1-cyclopentylpiperidin-4-ol to form the corresponding ester. The ester is then reacted with 1,2-dimethylpiperazine to yield the final product. The synthesis of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine has been optimized to achieve high yields and purity.
科学研究应用
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in cell signaling pathways that regulate immune cell function and proliferation. In vivo studies have demonstrated that 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine has potent anti-tumor activity in mouse models of lymphoma and leukemia, as well as efficacy in models of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-(3,4-dimethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O3/c1-18-17-27(15-14-25(18)2)24(28)22-16-21(29-3)8-9-23(22)30-20-10-12-26(13-11-20)19-6-4-5-7-19/h8-9,16,18-20H,4-7,10-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODJFGJQSJMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(1-Cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6060825.png)

![6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6060842.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6060844.png)
![{3-(2-fluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B6060852.png)
![6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B6060859.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060881.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6060889.png)


![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
